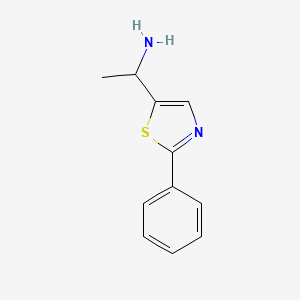

1-(2-Phenylthiazol-5-yl)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

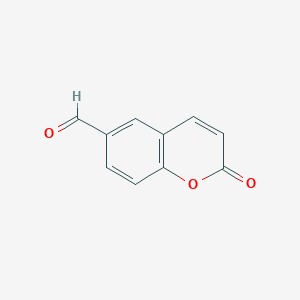

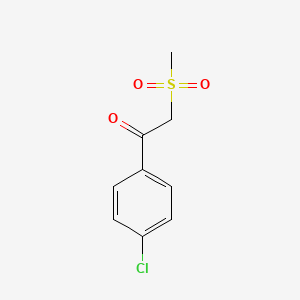

1-(2-Phenylthiazol-5-yl)ethylamine is a compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of compounds similar to this compound has been investigated. For instance, the preparation of ®- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol by asymmetric bioreduction of the corresponding bulky ketone 1-phenyl-1-(2-phenylthiazol-5-yl)-methanone with whole microbial cells has been reported .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The compound’s molecular weight is 204.29 g/mol.

Chemical Reactions Analysis

As an amine, this compound is expected to behave similarly to ammonia in reactions where the lone pair on the nitrogen atom is involved . Amines react with acids to produce ammonium ions, where the amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .

Scientific Research Applications

Antimicrobial Activity

Novel derivatives of 1-(2-Phenylthiazol-5-yl)ethylamine have been synthesized and evaluated for their antimicrobial properties. For instance, Kumbhare et al. (2013) reported the synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which exhibited significant antibacterial and antifungal activities against various bacterial and fungal strains (Kumbhare et al., 2013).

Corrosion Inhibition

Compounds derived from this compound have also shown promise as corrosion inhibitors. Zhang et al. (2015) investigated the efficacy of imidazoline derivatives, including those based on this compound, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their results indicated that these compounds are effective in protecting the metal against corrosion (Zhang et al., 2015).

Anticancer and Antitubercular Activity

Derivatives of this compound have been explored for their potential anticancer and antitubercular activities. Shinde et al. (2019) synthesized a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and screened them for antitubercular activity. Several compounds showed promising activity against Mycobacterium tuberculosis H37Ra strain (Shinde et al., 2019).

Molecular Structure and Quantum Calculations

The molecular structure and quantum calculations of ethyl derivatives, including Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate, have been evaluated using HF and B3LYP methods. These studies aim to understand the electronic properties, thermodynamic parameters, and molecular interactions of these compounds (Ramazani et al., 2017).

Drug Development and Bioanalytical Methods

Nemani et al. (2018) developed a rapid and selective RP-HPLC bioanalytical method for the quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition property. This study is crucial for drug development and understanding the molecule's stability and metabolite profile (Nemani et al., 2018).

Mechanism of Action

Target of Action

It is structurally similar to phenethylamine , which is known to interact with various targets such as Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion .

Mode of Action

Phenethylamine, a structurally similar compound, is known to regulate monoamine neurotransmission by binding to thetrace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction results in changes in neurotransmitter levels, which can affect mood and cognition .

Biochemical Pathways

Compounds with a thiazole ring, such as this one, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized bymonoamine oxidase B (MAO-B) . This metabolism significantly impacts the bioavailability of phenethylamine, and it is reasonable to hypothesize that 1-(2-Phenylthiazol-5-yl)ethylamine may have similar pharmacokinetic properties.

Result of Action

Given its structural similarity to phenethylamine, it may have similar effects, such as acting as a central nervous system stimulant .

properties

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJTXCXAHAASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

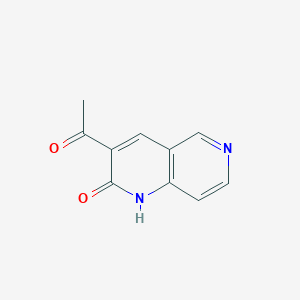

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

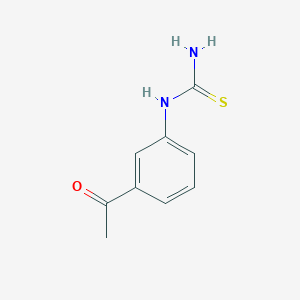

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)